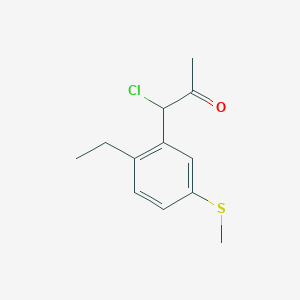

1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18820538

Molecular Formula: C12H15ClOS

Molecular Weight: 242.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClOS |

|---|---|

| Molecular Weight | 242.77 g/mol |

| IUPAC Name | 1-chloro-1-(2-ethyl-5-methylsulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C12H15ClOS/c1-4-9-5-6-10(15-3)7-11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

| Standard InChI Key | KNOIVABAQPHTSG-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=C(C=C1)SC)C(C(=O)C)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a propan-2-one core substituted at the 1-position with a chloro group and a 2-ethyl-5-(methylthio)phenyl group. The phenyl ring’s substitution pattern (ethyl at position 2 and methylthio at position 5) introduces steric and electronic effects that influence reactivity . The IUPAC name, 1-chloro-1-(2-ethyl-5-methylsulfanylphenyl)propan-2-one, reflects this arrangement.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.77 g/mol | |

| CAS Number | 1804285-44-6 | |

| Density | Not Available | |

| Boiling Point | Not Available |

The absence of reported density and boiling point data suggests that experimental measurements for these properties are either unpublished or challenging to obtain due to the compound’s synthetic novelty .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically begins with 2-ethyl-5-(methylthio)phenylpropan-2-one, which undergoes chlorination using agents like thionyl chloride () or phosphorus pentachloride (). The reaction is conducted in inert solvents such as dichloromethane () at temperatures between 0°C and 25°C to minimize side reactions.

This method achieves moderate to high yields (60–85%) under optimized conditions.

Industrial Production

Scalable synthesis employs continuous flow reactors to enhance efficiency and purity. Automated systems regulate temperature, pressure, and reagent stoichiometry, ensuring batch-to-batch consistency. Post-synthesis purification often involves fractional distillation or column chromatography, though specific details are proprietary.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules, particularly those targeting enzyme inhibition. For example, its chloro and methylthio groups can undergo nucleophilic substitution or oxidation reactions to generate derivatives with enhanced pharmacokinetic profiles.

Agrochemical Development

In agrochemistry, the compound’s phenyl and sulfur-containing moieties are leveraged to design herbicides and fungicides. Structural analogs have demonstrated activity against Fusarium species, suggesting potential utility in crop protection.

Table 2: Comparative Analysis of Structural Analogs

The ethoxy variant (CAS 1806682-01-8) exhibits altered solubility and bioavailability due to the ethoxy group’s polarity .

Research Findings and Biological Activity

Mechanistic Insights

Preliminary studies indicate that the compound interacts with cysteine proteases via its methylthio group, which may act as a reversible inhibitor. Molecular docking simulations suggest binding affinities in the micromolar range () for targets like cathepsin B.

Future Directions

Further research should prioritize:

-

Mechanistic Studies: Elucidating interactions with specific biomolecular targets.

-

Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

-

Process Optimization: Developing greener synthetic routes using catalysts like ionic liquids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume